molecular formula C11H12N2O3 B12968419 Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate

Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B12968419
M. Wt: 220.22 g/mol
InChI Key: ULYGALFFFOGXPC-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Another common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

Uniqueness

Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-10(14)6-4-3-5-7(12)8(6)13-9/h3-5,13-14H,2,12H2,1H3

InChI Key

ULYGALFFFOGXPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)N)O

Origin of Product

United States

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